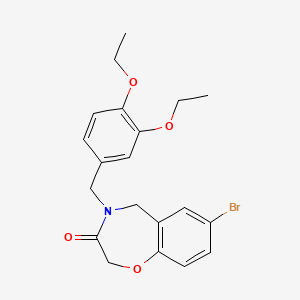

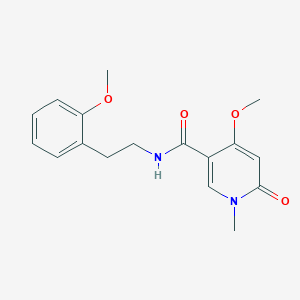

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemical that appears to be related to a class of compounds that include various substituted benzoxazepines and benztriazepines. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds, such as "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one," involves the thermolysis of semicarbazones derived from aminobenzophenone . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and conditions to incorporate the diethoxybenzyl group into the benzoxazepine framework.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of similar compounds . This technique would likely be essential in confirming the structure of "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" as well. The presence of diethoxybenzyl substituents would influence the molecular geometry and could affect the crystal packing through additional non-covalent interactions.

Chemical Reactions Analysis

Compounds with bromo substituents, such as the one , are typically amenable to nucleophilic substitution reactions . The bromine atom could be displaced by various nucleophiles, leading to a wide range of derivatives. Additionally, the presence of the diethoxybenzyl group could allow for further functionalization through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The diethoxybenzyl group could confer increased lipophilicity compared to unsubstituted analogs. The compound's solubility, melting point, and stability could be determined experimentally. Analytical techniques such as GC-MS and FT-IR could be used to evaluate these properties and to confirm the identity of the compound .

Scientific Research Applications

Synthesis and Structural Analogues

The synthesis of structural analogues involving bromo-compounds and their applications in the development of potential therapeutic agents and organic synthesis methodologies is a significant area of interest. For instance, Carpenter et al. (1979) described the synthesis of several bromo-compounds, highlighting the versatility of these molecules in organic synthesis and potential drug development (Carpenter, Peesapati, & Proctor, 1979). Similarly, Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the application of bromo-benzoxazepines in medicinal chemistry (Ikemoto et al., 2005).

Anticancer and Biological Activities

The exploration of bromo-benzoxazepines and their derivatives for anticancer properties is another area of research. Bekircan et al. (2008) synthesized new derivatives showing promising anticancer activity against various cancer cell lines, demonstrating the potential of these compounds in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Kinase Inhibition and Drug Discovery

The development of kinase inhibitors is crucial for targeting various diseases. Li et al. (2017) synthesized benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, highlighting the role of these compounds in drug discovery and development (Li, Yao, Wang, Meng, & Hou, 2017).

Radical Cyclization and Chemical Synthesis

Radical cyclization is a powerful tool in organic synthesis. Kamimura et al. (2003) described the synthesis of 2-benzazepines via radical cyclization, showcasing the utility of bromo-benzoxazepines in synthesizing complex heterocyclic structures (Kamimura, Taguchi, Omata, & Hagihara, 2003).

Natural Product Synthesis and Marine Biology

Bromophenols and bromo-benzoxazepines derived from marine sources exhibit significant biological activities, including antioxidant and antimicrobial properties. Studies on compounds isolated from marine algae, such as those by Xu et al. (2004), emphasize the potential of these natural products in pharmaceutical and nutraceutical applications (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).

properties

IUPAC Name |

7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDDFAHEGBMMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)

![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)